molecular formula C5H10ClNO4S B2953786 Tert-butyl chlorosulfonylcarbamate CAS No. 147000-89-3

Tert-butyl chlorosulfonylcarbamate

Cat. No.: B2953786
CAS No.: 147000-89-3
M. Wt: 215.65
InChI Key: KTOCCOVRPVBVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl chlorosulfonylcarbamate (CAS 147000-89-3), also known as N-Boc-sulfamoyl chloride, is a highly reactive electrophilic sulfamoylating agent of significant value in modern organic synthesis . Its primary application lies in the efficient synthesis of primary sulfonamides and other sulfur-containing compounds, which are crucial scaffolds found in numerous pharmaceutical agents and biologically active molecules . The key advantage of this reagent is the presence of the tert-butoxycarbonyl (Boc) protecting group, which allows for the direct formation of N-Boc-protected sulfonamides in a single step. This integrated protection streamlines synthetic sequences by minimizing the need for separate protection and deprotection steps, thereby simplifying purification and improving overall efficiency . Mechanistically, this compound acts as a source of the sulfamoyl group, reacting readily with a variety of nucleophiles. A notable and recent application demonstrates its use in a catalyst-free, mild aminosulfonylation of electron-rich (hetero)arenes . In this methodology, the reagent reacts with diisopropylethylamine to generate a unique tert-butyl sulfonylcarbamate intermediate in situ, which then functionalizes the arene substrate to yield valuable primary aryl sulfonamide derivatives in good to excellent yields . This method provides a practical alternative to classical chlorosulfonation reactions, which often suffer from harsh conditions and limited functional group tolerance. Beyond this, the reagent's reactivity extends to the synthesis of sulfamates and sulfamides through reactions with alcohols, amines, and hydroxylamines . Its controlled reaction kinetics and functional group compatibility also make it suitable for advanced applications, including the synthesis of key intermediates for protease inhibitors, antiviral agents, and in continuous flow processes . This compound is a white to off-white crystalline solid with a molecular weight of 215.66 g/mol and is typically soluble in organic solvents like dichloromethane and THF . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-chlorosulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZZLBZXOBEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Tert Butyl Chlorosulfonylcarbamate

Established Synthetic Pathways for Tert-butyl Chlorosulfonylcarbamate

The most common and efficient method for the preparation of this compound involves the reaction of tert-butanol (B103910) with chlorosulfonyl isocyanate.

Preparation from tert-Butanol and Chlorosulfonyl Isocyanate

The synthesis of this compound is typically achieved through the addition of tert-butanol to chlorosulfonyl isocyanate (CSI). jocpr.com This reaction is generally conducted in an anhydrous solvent, such as dichloromethane (B109758), at a reduced temperature, typically between 0 and 5°C, to control the exothermic nature of the reaction. jocpr.com The reaction proceeds by the nucleophilic attack of the hydroxyl group of tert-butanol on the highly electrophilic carbon of the isocyanate group in CSI. This initial addition is followed by rearrangement to yield the desired this compound. The product is often obtained as a white crystalline solid after crystallization.

A general procedure involves dissolving chlorosulfonyl isocyanate in anhydrous dichloromethane and cooling the solution to 0°C. jocpr.com A solution of tert-butanol in the same solvent is then added dropwise to the stirred CSI solution. jocpr.com After the addition is complete, the reaction mixture is typically stirred for a short period at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion. jocpr.com

Discussions on Reagent Purity and Handling

The successful and safe synthesis of this compound is highly dependent on the purity and proper handling of the starting materials, particularly chlorosulfonyl isocyanate.

Chlorosulfonyl Isocyanate (CSI):

Purity: High-purity CSI (typically 98% or greater) is recommended for optimal yields and to minimize side reactions. coleparmer.com Impurities can lead to the formation of undesired byproducts.

Handling: CSI is a highly reactive and corrosive substance that reacts violently with water and fumes in moist air. coleparmer.comdcfinechemicals.com It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and in scrupulously dry equipment and solvents. coleparmer.comsigmaaldrich.com Personal protective equipment, including chemical splash goggles, a face shield, and appropriate gloves, is essential. coleparmer.comscbt.com Work should be conducted in a well-ventilated fume hood. sigmaaldrich.com Contaminated clothing should be removed immediately. dcfinechemicals.com

Tert-Butanol:

Purity: The purity of tert-butanol is also important for the reaction's success. Commercially available grades with purities of 99% or higher are suitable for this synthesis. fishersci.dkchemimpex.comhoneywell.comottokemi.com The presence of water in tert-butanol should be minimized as it will react with CSI. coleparmer.com

This compound:

Handling and Storage: The product, this compound, should be handled with care, avoiding contact with skin and eyes. aksci.com It is advisable to store the compound in a tightly-closed container in a cool, dry, and well-ventilated area. aksci.com For long-term storage, refrigeration at 2-8°C under a nitrogen atmosphere is recommended. nbinno.com

ReagentPurityKey Handling Precautions
Chlorosulfonyl Isocyanate≥98%Reacts violently with water. Handle under inert atmosphere. Use in a well-ventilated fume hood. Wear appropriate PPE. coleparmer.comdcfinechemicals.comsigmaaldrich.com
Tert-Butanol≥99%Minimize water content. fishersci.dkchemimpex.comhoneywell.comottokemi.com
This compoundN/AAvoid contact with skin and eyes. Store in a cool, dry, well-ventilated place. aksci.comnbinno.com

In Situ Generation of Reactive Intermediates from this compound

This compound serves as a precursor for the in situ generation of reactive intermediates, which are then used in subsequent transformations without isolation.

Formation of tert-Butyl Sulfonylcarbamate

A key reactive intermediate generated from this compound is tert-butyl sulfonylcarbamate. dp.techrsc.orgdntb.gov.uarsc.orgchemrxiv.orgst-andrews.ac.ukresearcher.lifersc.orgresearchgate.net This intermediate is formed through the deprotonation of the carbamate (B1207046) nitrogen by a suitable base. rsc.org The resulting species is a potent electrophile that can react with a variety of nucleophiles. This in situ generation strategy is particularly useful for the direct aminosulfonylation of electron-rich (hetero)arenes. rsc.orgrsc.orgchemrxiv.orgst-andrews.ac.ukrsc.org

The formation of this intermediate avoids the need to handle more unstable or reactive sulfonylating agents directly. This approach has been successfully employed in the synthesis of various sulfonamides, which are important structural motifs in many pharmaceutical compounds. rsc.orgchemrxiv.orgrsc.org

Role of Ancillary Reagents (e.g., Diisopropylethylamine, DIPEA) in Intermediate Formation

The formation of the tert-butyl sulfonylcarbamate intermediate is facilitated by the use of a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA), also known as Hünig's base, is commonly employed for this purpose. rsc.orgrsc.orgchemrxiv.orgst-andrews.ac.ukresearcher.lifersc.orgresearchgate.netchemicalbook.com

DIPEA acts as a proton scavenger, deprotonating the N-H of the this compound to generate the reactive tert-butyl sulfonylcarbamate intermediate. rsc.orgchemicalbook.com The steric hindrance of DIPEA prevents it from competing with the desired nucleophile in the subsequent reaction. chemicalbook.com This is crucial for achieving high yields of the desired sulfonated product. The use of DIPEA allows the reaction to proceed under mild, often room temperature, conditions. rsc.org In some procedures, other bases like triethylamine (B128534) have also been utilized. jocpr.com

A plausible reaction mechanism involves the deprotonation of this compound by DIPEA to form the active intermediate. rsc.org This intermediate then undergoes nucleophilic attack by a suitable substrate, such as an electron-rich arene. rsc.org

Optimization of Reaction Conditions for Synthesis and Subsequent Transformations

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its subsequent reaction products.

For the synthesis of this compound:

Temperature: Maintaining a low temperature (0-5°C) during the addition of tert-butanol to chlorosulfonyl isocyanate is critical to control the exothermicity of the reaction and prevent the formation of byproducts. jocpr.com

Solvent: Anhydrous solvents such as dichloromethane are preferred to prevent the hydrolysis of chlorosulfonyl isocyanate. jocpr.com The choice of solvent can also affect the yield of the reaction. orgsyn.org

Stirring: Moderate stirring is recommended, as vigorous agitation has been reported to decrease the yield in similar reactions. orgsyn.org

For subsequent transformations:

Base: The choice and stoichiometry of the base are critical. For the in situ generation of tert-butyl sulfonylcarbamate, a sterically hindered non-nucleophilic base like DIPEA is optimal. rsc.orgchemicalbook.com The amount of base used can influence the reaction rate and yield.

Solvent: The solvent for subsequent reactions can influence the solubility of reagents and the reaction pathway. Acetonitrile is a common solvent for the aminosulfonylation of arenes using the in situ generated intermediate. rsc.org

Temperature: Many subsequent reactions can be carried out at room temperature, which is a significant advantage of this methodology. rsc.org However, for certain transformations, temperature optimization may be necessary to improve yields or selectivity. researchgate.netacs.org For instance, in some cases, increasing the temperature to reflux can improve the yield, while in others, lower temperatures are optimal. researchgate.netacs.org

ParameterSynthesis of this compoundSubsequent Transformations
Temperature 0-5°C (during addition) jocpr.comOften room temperature, but can be optimized (-78°C to reflux) rsc.orgresearchgate.netacs.org
Solvent Anhydrous dichloromethane jocpr.comAcetonitrile, Dichloromethane jocpr.comrsc.org
Base N/ADIPEA, Triethylamine jocpr.comrsc.org
Stirring Moderate orgsyn.orgDependent on specific reaction

Temperature and Solvent Effects in Synthetic Procedures

The efficiency and outcome of the synthesis of this compound are significantly influenced by reaction temperature and the choice of solvent. Precise control of these parameters is crucial for maximizing yield and purity while minimizing side reactions.

The synthesis involving tert-butyl carbamate and chlorosulfonic acid is typically conducted at low temperatures, generally in the range of 0-5°C. This is essential to manage the highly exothermic reaction and the instability of the product at higher temperatures. One synthetic protocol specifies the slow addition of chlorosulfonic acid to a solution of tert-butyl carbamate in dichloromethane while maintaining this low temperature range, followed by stirring at room temperature for several hours to ensure complete conversion.

Another approach, utilizing the reaction of tert-butanol with chlorosulfonyl isocyanate, also necessitates low temperatures, with the reaction being carried out at 0°C, followed by crystallization at 22°C. A patent for a related tert-butyl carbamate derivative highlights the benefits of using anhydrous ethyl acetate (B1210297) as a solvent. google.com This alternative solvent is more economical and simplifies the work-up process, leading to a higher product yield of over 90%, a notable increase from the 81.6% yield reported in other literature. google.com The reaction in ethyl acetate can be performed at temperatures ranging from -20°C to 20°C, demonstrating the impact of solvent choice on the viable temperature range. google.com

The following table summarizes the effects of different solvents and temperatures on the synthesis of this compound and related compounds.

ReactantsSolventTemperature (°C)Yield (%)Observations
tert-butyl carbamate, chlorosulfonic acidDichloromethane0-5, then room temp.Not specifiedStandard lab procedure
tert-butanol, chlorosulfonyl isocyanateMethylene (B1212753) chloride0Not specifiedEfficient method for preparing carboxylsulfamides
N-BOC-D-serine, isobutyl chloroformateAnhydrous ethyl acetate-20 to -10, then 15-2093.1Economical solvent, simplified work-up, high yield
N-BOC-D-serine, isobutyl chloroformateAnhydrous ethyl acetate0-5, then 10-15Not specifiedAlternative temperature profile

Catalyst-Free Approaches in Related Transformations

While the direct synthesis of this compound itself typically proceeds without the need for a catalyst, the principles of catalyst-free transformations are relevant to its subsequent reactions and the broader context of green chemistry. Catalyst-free reactions offer significant advantages, including reduced cost, simplified purification procedures, and minimized environmental impact by avoiding potentially toxic or expensive catalysts. researchgate.net

In the realm of sulfonamide synthesis, which often utilizes this compound, catalyst-free methods are gaining prominence. For instance, a catalyst-free, mild aminosulfonylation of electron-rich (hetero)arenes has been reported using in situ generated tert-butyl sulfonylcarbamate from this compound and diisopropylethylamine. rsc.orgresearcher.life This demonstrates a downstream application of the title compound in a catalyst-free system.

Furthermore, the development of solvent- and catalyst-free neat reactions represents a significant step towards sustainable chemical synthesis. rsc.org These methods often rely on thermal conditions or mechanical mixing to drive the reaction forward. researchgate.net For example, the synthesis of N-sulfonylimines has been achieved under solvent-free conditions by heating a mixture of a sulfonamide and an aldehyde. jocpr.com While this example does not directly involve the synthesis of this compound, it highlights the trend towards catalyst-free approaches in related organosulfur chemistry. The drive to eliminate catalysts is a core tenet of green chemistry, aiming for more sustainable and efficient chemical processes. researchgate.net

Visible-light-mediated reactions are also emerging as a powerful tool for conducting catalyst-free transformations. nih.gov These reactions utilize light energy to promote chemical reactions, often with high selectivity and under mild conditions. While specific applications to the synthesis of this compound are not yet prevalent, this area holds promise for future developments in catalyst-free synthetic methodologies.

Mechanistic Investigations of Tert Butyl Chlorosulfonylcarbamate Reactivity

Electrophilic Nature of the Sulfonyl Chloride Moiety and its Reactivity with Nucleophiles

The core of tert-butyl chlorosulfonylcarbamate's reactivity lies in the highly electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group. This electrophilicity makes it a prime target for attack by a wide range of nucleophiles. The presence of two oxygen atoms and a chlorine atom, all of which are highly electronegative, withdraws electron density from the sulfur atom, significantly increasing its positive partial charge and susceptibility to nucleophilic attack.

This inherent reactivity allows this compound to readily engage in substitution reactions. enamine.net Nucleophiles attack the sulfur atom, leading to the displacement of the chloride ion, a good leaving group. This process forms a new covalent bond between the sulfur and the nucleophile, resulting in the formation of various sulfonamide or sulfonate derivatives. The tert-butoxycarbonyl (Boc) group, while not directly involved in the initial nucleophilic attack, plays a crucial role by providing stability to the resulting products under certain conditions and can be easily removed later in a synthetic sequence. enamine.net

Nucleophilic Addition Pathways Involving the Sulfonyl Group

The electrophilic sulfur center of this compound readily undergoes nucleophilic addition with various nucleophiles, leading to the formation of a diverse array of organic compounds. These reactions typically proceed under mild conditions. enamine.net

This compound reacts efficiently with nitrogen-centered nucleophiles like amines and hydroxylamines to produce the corresponding N-Boc protected sulfamides and hydroxysulfamides. enamine.net The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic sulfonyl center, displacing the chloride ion. This reaction is a cornerstone in the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. rsc.org The presence of the Boc-protecting group is advantageous as it simplifies the purification process and minimizes the number of synthetic steps. enamine.net

Table 1: Reaction of this compound with Amines

Amine ReactantProduct
Primary Amine (R-NH₂)N-Substituted-N'-Boc-sulfamide
Secondary Amine (R₂NH)N,N-Disubstituted-N'-Boc-sulfamide

Data compiled from research findings. enamine.net

In a similar fashion, oxygen-centered nucleophiles such as alcohols can react with this compound. This reaction leads to the formation of sulfamate (B1201201) esters. enamine.net The oxygen atom of the alcohol attacks the sulfonyl group, again displacing the chloride ion. These reactions are typically carried out in the presence of a base to deprotonate the alcohol, increasing its nucleophilicity.

Table 2: Reaction of this compound with Alcohols

Alcohol ReactantProduct
Primary Alcohol (R-OH)N-Boc-sulfamate Ester
Secondary Alcohol (R₂CHOH)N-Boc-sulfamate Ester

Data compiled from research findings. enamine.net

The reactivity of this compound extends to carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles that can attack the sulfonyl chloride. acs.orgacs.org This reaction provides a direct route to the synthesis of primary sulfonamides after a subsequent workup. acs.org

Furthermore, electron-rich aromatic and heteroaromatic compounds can act as nucleophiles in reactions with this compound. rsc.orgresearcher.life This process, known as aminosulfonylation, allows for the direct introduction of a sulfonamide group onto an aromatic ring. rsc.org The reaction is often facilitated by a base, such as diisopropylethylamine (DIPEA), which is believed to generate a more reactive intermediate in situ. rsc.orgchemrxiv.orgrsc.org This method offers a mild and practical alternative to traditional, harsher methods of arenesulfonylation. rsc.org

Proposed Reaction Mechanisms for Aminosulfonylation and Related Processes

The mechanism of aminosulfonylation of electron-rich arenes using this compound and a base like diisopropylethylamine (DIPEA) is thought to proceed through the in situ formation of a key intermediate. rsc.org

It is proposed that DIPEA deprotonates the this compound to form a tert-butyl sulfonylcarbamate intermediate. rsc.org This intermediate is more electrophilic and readily undergoes nucleophilic attack by the electron-rich arene. This electrophilic aromatic substitution-like step is followed by proton loss to regenerate the aromaticity and yield the aminosulfonylated product. rsc.org

A plausible mechanism involves the following steps:

Deprotonation of this compound by DIPEA to form the active tert-butyl sulfonylcarbamate intermediate. rsc.org

Nucleophilic attack of the electron-rich arene on the electrophilic sulfur atom of the intermediate, similar to a Vilsmeier-Haack reaction. rsc.org

Subsequent protonation and rearrangement to afford the final aminosulfonylated product. rsc.org

For reactions involving this compound, the rate-determining step can vary depending on the specific reaction and conditions. In many nucleophilic substitution reactions, the initial attack of the nucleophile on the sulfonyl chloride could be the slow step.

However, in the context of SN1-type reactions, which are characterized by a unimolecular rate-determining step, the formation of a carbocation intermediate is the slowest step. rsc.orgdoubtnut.com For example, in the solvolysis of tert-butyl chloride, the ionization of the C-Cl bond to form the tert-butyl cation is the rate-determining step. amherst.eduwwnorton.com While not directly analogous, this principle highlights that the formation of a reactive intermediate can be the kinetically significant event. In the aminosulfonylation of arenes, the formation of the proposed tert-butyl sulfonylcarbamate intermediate or its subsequent reaction with the arene could be the rate-determining step, a subject that warrants further detailed kinetic studies for definitive elucidation. rsc.orgyoutube.com

Role of Reactive Intermediates and Transition States

The reactivity of this compound is fundamentally governed by the formation of transient, high-energy species, including reactive intermediates and transition states. Mechanistic investigations, often supported by computational studies, point towards complex pathways where the initial reactant is transformed into a more potent electrophile prior to reacting with a nucleophile. This is particularly evident in reactions such as the aminosulfonylation of electron-rich aromatic compounds.

A key aspect of the compound's reactivity is the in situ generation of a highly reactive "tert-butyl sulfonylcarbamate intermediate" when treated with a base, such as diisopropylethylamine (DIPEA). researchgate.netresearchgate.net This intermediate is the active electrophilic species in the subsequent aminosulfonylation of (hetero)arenes. researchgate.net While its exact structure is a subject of ongoing investigation, several possibilities have been considered based on mechanistic studies of related compounds.

One proposed pathway involves the formation of a sulfonylnitrene (Boc-N=SO₂), a highly reactive intermediate known in C-H amination reactions. acs.org Another possibility is the formation of an anionic species or a highly reactive acylium ion-like intermediate. minia.edu.eghu.edu.jo The reaction with electron-rich arenes is understood to proceed through an Electrophilic Aromatic Substitution (EAS) mechanism. minia.edu.egmasterorganicchemistry.com This multi-step process involves:

Formation of the Electrophile: The in situ generation of the active electrophilic intermediate from this compound.

Nucleophilic Attack: The π-system of the aromatic ring attacks the electrophile. This is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. hu.edu.jomasterorganicchemistry.com This step proceeds via a high-energy transition state leading to the formation of a resonance-stabilized carbocation. This intermediate is known as an arenium ion or sigma complex. hu.edu.jomsu.edu

Rearomatization: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The energy profile of this reaction is characterized by the transition states that connect the reactants, intermediates, and products. The highest energy transition state corresponds to the rate-determining step, which for EAS is the initial attack of the aromatic ring on the electrophile. hu.edu.jo

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating these transient structures. DFT calculations allow for the modeling of the geometries and relative energies of potential intermediates and transition states, helping to distinguish between different possible mechanistic pathways. A true transition state is computationally verified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency.

Table 1: Proposed Reactive Intermediates in this compound Reactions

Intermediate NameProposed Structure/FormulaReaction TypeMethod of Investigation
Tert-butyl Sulfonylcarbamate IntermediateNot definitively characterized; potentially an anion or a sulfonylnitreneAminosulfonylationIn situ generation and trapping experiments researchgate.netresearchgate.net
SulfonylnitreneBoc-N=SO₂AminosulfonylationPostulated based on reactivity of related compounds acs.org
Arenium Ion (Sigma Complex)[Ar(H)(SO₂NHBoc)]⁺Electrophilic Aromatic SubstitutionGeneral mechanistic principle for EAS reactions hu.edu.jomasterorganicchemistry.commsu.edu

Table 2: Computational Methods in Mechanistic Investigations

Computational MethodApplicationKey Findings
Density Functional Theory (DFT)Modeling geometries and energies of reactants, intermediates, and transition states. Determines relative stability of intermediates and activation energy barriers for different proposed pathways.
Molecular Dynamics (MD)Simulating solvation effects and reaction pathways in solution. Reveals the role of solvent molecules in stabilizing intermediates and transition states.
Frequency AnalysisVerification of calculated stationary points.Confirms a structure as a minimum (zero imaginary frequencies) or a true transition state (one imaginary frequency).

Applications of Tert Butyl Chlorosulfonylcarbamate in Advanced Organic Synthesis

Sulfonylation Reactions Utilizing Tert-butyl Chlorosulfonylcarbamate

The principal application of this compound lies in sulfonylation reactions, where it serves as a precursor for the formation of sulfamates, sulfamides, and hydroxysulfamides, and for the direct aminosulfonylation of carbon nucleophiles.

The reaction of this compound with alcohols and phenols provides a direct route to N-Boc-protected sulfamates. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The resulting Boc-protected sulfamates are stable compounds that can be isolated and purified. The Boc group can be subsequently removed, often under acidic conditions, to yield the corresponding primary sulfamates. This two-step process offers a mild and efficient alternative to traditional methods of sulfamate (B1201201) synthesis. A notable example is the preparation of sulfamates using a selective sulfamoylation agent derived from this compound, which has been shown to be effective for a range of alcohols and phenols, including those that are sterically hindered or weakly nucleophilic. galchimia.com

Table 1: Synthesis of N-Boc-Sulfamates from Alcohols/Phenols and this compound

NucleophileProductReaction ConditionsReference
AlcoholsN-Boc-AlkylsulfamatesBase (e.g., pyridine, triethylamine) galchimia.comenamine.net
PhenolsN-Boc-ArylsulfamatesBase (e.g., pyridine, triethylamine) galchimia.comenamine.net

Analogous to the synthesis of sulfamates, this compound reacts readily with primary and secondary amines to produce N-Boc-protected sulfamides. enamine.net The reaction proceeds smoothly, typically in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758), to afford the desired products in good yields. nih.govarabjchem.org This method is advantageous as it avoids the use of harsh reagents and provides a straightforward route to sulfamides that can be further functionalized after the removal of the Boc protecting group. nih.gov The synthesis of N-acylsulfonamides, for instance, can be achieved through a four-step sequence involving carbamoylation with this compound, sulfamoylation, deprotection, and subsequent acylation. arabjchem.org

Table 2: Synthesis of N-Boc-Sulfamides from Amines and this compound

NucleophileProductReaction ConditionsReference
Primary AminesN-Alkyl/Aryl-N'-Boc-sulfamidesBase (e.g., triethylamine) nih.govarabjchem.org
Secondary AminesN,N-Dialkyl/Diaryl-N'-Boc-sulfamidesBase (e.g., triethylamine) nih.govarabjchem.org

The reaction of this compound with hydroxylamines leads to the formation of N-Boc-protected hydroxysulfamides. enamine.net This reaction follows the same general principle of nucleophilic attack by the hydroxylamine (B1172632) on the sulfonyl chloride moiety of the reagent. The resulting hydroxysulfamides are valuable intermediates in medicinal chemistry and can be used in the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective manipulation of other functional groups within the molecule before its removal.

A significant advancement in the application of this compound is its use in the direct aminosulfonylation of electron-rich aromatic and heteroaromatic compounds. rsc.orgchemrxiv.orgrsc.org This method provides a catalyst-free and mild approach for the synthesis of aryl and heteroaryl sulfonamides, which are important structural motifs in many pharmaceutical agents. rsc.orgchemrxiv.orgrsc.org The reaction is typically performed using diisopropylethylamine (DIPEA) as a base and proceeds through an in situ generated tert-butyl sulfonylcarbamate intermediate. rsc.orgchemrxiv.orgrsc.org

The direct aminosulfonylation of electron-rich (hetero)arenes with this compound exhibits high regioselectivity. rsc.org The reaction generally proceeds at the most electron-rich position of the aromatic or heteroaromatic ring. For instance, with substituted anilines and phenols, the sulfonylation occurs predominantly at the para-position. The substrate scope of this reaction is broad, encompassing a wide range of electron-rich arenes and heteroarenes, including indoles, pyrroles, and furans, affording the corresponding sulfonamides in good to excellent yields. rsc.orgchemrxiv.org

Table 3: Examples of Direct Aminosulfonylation of Electron-Rich (Hetero)arenes

SubstrateProductYield (%)Reference
N,N-Dimethylaniline4-(N,N-Dimethylamino)phenylsulfonamide92 rsc.org
1-Methylindole1-Methyl-1H-indole-3-sulfonamide85 rsc.org
2-Methylfuran5-Methylfuran-2-sulfonamide78 rsc.org
Anisole4-Methoxybenzenesulfonamide88 rsc.org

A key advantage of the direct aminosulfonylation reaction using this compound is its excellent functional group compatibility. enamine.netrsc.org The mild, catalyst-free reaction conditions allow for the presence of a variety of functional groups on the aromatic or heteroaromatic substrate without significant side reactions. This tolerance makes the method particularly suitable for the late-stage functionalization of complex molecules, a crucial aspect in drug discovery and development. researchgate.net

Direct Aminosulfonylation of Electron-Rich (Hetero)arenes

Role as a Reagent in N-Boc Protecting Group Chemistry (as N-(tert-Butoxycarbonyl)sulfamoyl chloride)

The primary role of this compound in organic synthesis is as an efficient electrophilic reagent for the introduction of the N-(tert-butoxycarbonyl)sulfamoyl group (Boc-NH-SO2-). enamine.net This functionality is crucial in the synthesis of complex molecules, particularly in medicinal chemistry for the preparation of sulfonamides, sulfamides, and sulfamates which are scaffolds in many pharmaceutical agents. chemrxiv.orgacs.org The reagent's key advantage is that it installs a sulfamoyl moiety that is already protected with the widely used Boc group. enamine.netenaminestore.com This one-step introduction simplifies synthetic sequences by reducing the number of required steps and facilitating easier purification of the products. enamine.net

This compound is a potent electrophilic sulfamoylating agent that reacts readily with a variety of nucleophiles under mild conditions. enamine.net Its high reactivity is centered on the electrophilic sulfur atom of the chlorosulfonyl group. This allows for the facile introduction of the Boc-sulfamoyl group onto different substrates, primarily amines and alcohols, to yield the corresponding N-Boc protected sulfamides and sulfamates. enamine.netenaminestore.com

The reaction with primary or secondary amines leads to the formation of N-Boc-sulfamides. This transformation is fundamental in the synthesis of various biologically active compounds. nih.gov Similarly, its reaction with alcohols or phenols yields N-Boc-sulfamates. These reactions typically proceed efficiently, providing a direct route to key intermediates in multi-step syntheses. enamine.net

Table 1: Reaction of this compound with Various Nucleophiles

Nucleophile SubstrateProduct TypeGeneral Structure of Product
Primary Amine (R-NH₂)N-Substituted N'-Boc-sulfamideR-NH-SO₂-NH-Boc
Secondary Amine (R₂NH)N,N-Disubstituted N'-Boc-sulfamideR₂N-SO₂-NH-Boc
Alcohol (R-OH)N-Boc-sulfamate EsterR-O-SO₂-NH-Boc

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions and its ease of removal. nih.govtotal-synthesis.com The Boc group on the Boc-sulfamoyl moiety can be readily cleaved under acidic conditions. nih.govwikipedia.org

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the fragmentation of the carbamate (B1207046). This process generates a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the deprotected primary sulfamoyl group. total-synthesis.com This acid-lability is a key feature, allowing for selective deprotection without affecting other acid-stable protecting groups within the molecule. wikipedia.org A variety of strong acids can be employed for this transformation, with trifluoroacetic acid (TFA) in a solvent like dichloromethane being a common choice. wikipedia.orgfishersci.co.uk

Table 2: Common Reagents for Boc-Sulfamoyl Deprotection

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Neat or in Dichloromethane (DCM), Room TempVery common, efficient, and fast. fishersci.co.uksemanticscholar.org
Hydrochloric Acid (HCl)In solvents like Methanol, Ethyl Acetate (B1210297), or DioxaneEffective and widely used alternative to TFA. wikipedia.orgfishersci.co.uk
Lewis Acids (e.g., ZnBr₂, AlCl₃)In an inert solvent like DCMOffers alternative conditions, useful for substrates sensitive to strong protic acids. wikipedia.orgfishersci.co.uksemanticscholar.org

In the synthesis of complex molecules with multiple functional groups, such as peptides or natural products, an orthogonal protecting group strategy is essential. numberanalytics.comfiveable.me This strategy involves using multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. numberanalytics.comfiveable.me

The Boc group is a cornerstone of this strategy due to its unique cleavage condition (acidolysis). total-synthesis.comorganic-chemistry.org It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and to the catalytic hydrogenation used to cleave the Cbz (benzyloxycarbonyl) group. total-synthesis.comorganic-chemistry.org Therefore, a Boc-sulfamoyl group can be carried through multiple synthetic steps involving base-labile or hydrogenation-labile protecting groups, and then be selectively removed at the desired stage using acid. organic-chemistry.org This orthogonality is critical for achieving high yields and purity in the construction of intricate molecular architectures. numberanalytics.com

Table 3: Orthogonality of the Boc Group with Other Common Protecting Groups

Protecting GroupChemical FormulaCleavage ConditionOrthogonal to Boc?
Boc (CH₃)₃C-O-CO-Strong Acid (e.g., TFA, HCl)-
Fmoc C₁₅H₁₁O₂-Base (e.g., Piperidine)Yes total-synthesis.comorganic-chemistry.org
Cbz (Z) C₆H₅CH₂-O-CO-Catalytic Hydrogenation (H₂/Pd)Yes total-synthesis.comfiveable.me
Alloc CH₂=CHCH₂-O-CO-Pd(0) CatalysisYes total-synthesis.comfiveable.me
Trityl (Trt) (C₆H₅)₃C-Mild AcidNo (Similar Lability) mdpi.com

Stereoselective Transformations Facilitated by this compound

Beyond its role in protecting group chemistry, this compound and related reagents play a role in stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

Asymmetric synthesis aims to create chiral compounds as a single enantiomer. While this compound itself is an achiral reagent, it is used in the synthesis of molecules where chirality is controlled by other factors. More significantly, the closely related chiral auxiliary, tert-butanesulfinamide, has become a cornerstone reagent for the asymmetric synthesis of a vast array of chiral amines. iupac.orgnih.gov This auxiliary, which shares the key tert-butyl-sulfur moiety, is condensed with aldehydes and ketones to form tert-butanesulfinyl imines. iupac.org These intermediates undergo highly diastereoselective additions of nucleophiles, and subsequent acidic cleavage of the sulfinyl group provides the desired chiral amines in high enantiomeric excess. iupac.orgnih.gov This methodology has been applied to the synthesis of α-branched amines, amino acids, and complex N-heterocycles. iupac.orgnih.gov

In reactions involving chiral substrates, the introduction of a new functional group can lead to the formation of diastereomers. The use of this compound can influence the stereochemical outcome of sulfonylation reactions. For instance, in the alkylation of chiral titanium(IV) enolates, the reaction proceeds with excellent diastereoselectivity, producing adducts that can be converted into ligands for asymmetric catalysis. nih.gov The steric bulk of the tert-butyl group is a well-known feature that can influence the approach of reagents, thereby directing the stereochemical course of a reaction. frontiersin.orgrsc.org In the context of sulfonylation, the reagent's structure can contribute to the facial selectivity of the reaction on a chiral substrate, favoring the formation of one diastereomer over the other.

This compound, a specialized carbamate derivative featuring a reactive chlorosulfonyl group and a tert-butoxycarbonyl (Boc) protecting group, has emerged as a significant reagent in the field of advanced organic synthesis. Its unique bifunctional nature allows it to serve as a versatile component in the construction of intricate molecular architectures and as a key precursor to compounds of significant biological and pharmaceutical interest.

Utilization as a Versatile Building Block in Complex Molecule Construction

The chemical reactivity of this compound makes it an invaluable building block for the synthesis of complex molecular scaffolds. thieme.desigmaaldrich.com Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of larger molecular structures. sigmaaldrich.com The presence of both a highly reactive chlorosulfonyl group and a stable Boc-protecting group in a single molecule provides a strategic advantage in multi-step syntheses. enamine.net

The chlorosulfonyl moiety acts as a potent electrophile, readily reacting with a wide array of nucleophiles, including alcohols, amines, and carbon-based nucleophiles. enamine.net This reactivity facilitates the introduction of the sulfamoyl group into various organic substrates. Simultaneously, the Boc group offers protection of the nitrogen atom, which can be selectively removed under specific conditions, allowing for further functionalization. This dual functionality minimizes the number of synthetic steps required and often simplifies purification processes. enamine.net

A notable application is in the synthesis of complex heterocyclic structures. For instance, it is employed as a critical intermediate in the preparation of sulfonamide-containing nucleosides and other heterocyclic derivatives. Research has demonstrated its use in the synthesis of chromone- and quinolone-3-sulfonamide derivatives, which are complex heterocyclic systems. nih.gov In these syntheses, the carbamate is used to introduce the sulfonamide functionality onto a pre-formed heterocyclic precursor. nih.gov The ability to construct such sp3-rich scaffolds is crucial for developing molecular libraries for drug discovery, aiming to explore new areas of chemical space. dtu.dkd-nb.info

The in-situ generation of a tert-butyl sulfonylcarbamate intermediate from this compound and a base like diisopropylethylamine (DIPEA) has been reported as a mild and practical method for the aminosulfonylation of electron-rich (hetero)arenes, further expanding its utility in creating diverse and complex molecules. st-andrews.ac.ukresearcher.life

Table 1: Examples of Complex Scaffolds Synthesized Using this compound

Scaffold TypeDescriptionReference
Heterocyclic Sulfonamides Used as a key intermediate in the synthesis of sulfonamide-containing nucleosides and other heterocyclic derivatives.
Chromone-3-sulfonamides Synthesized via reaction with enaminone intermediates derived from 2-hydroxyaryl ketones. nih.gov
Quinolone-3-sulfonamides Assembled from common β-ketosulfonamide intermediates, showcasing its role in building complex heterocyclic systems. nih.gov
Electron-rich (Hetero)aryl Sulfonamides Formed via a catalyst-free, mild aminosulfonylation protocol using in situ generated intermediates. st-andrews.ac.uk

Precursors for Pharmaceutically Relevant Compounds (e.g., Sulfonamide Derivatives)

This compound is a pivotal precursor in the synthesis of compounds with potential pharmaceutical applications, most notably sulfonamide derivatives. enamine.net The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically used drugs. st-andrews.ac.ukresearchgate.net

The reagent's primary role is to act as a sulfamoylating agent, introducing the SO₂NH₂ group (after deprotection) or a protected version thereof. enamine.net This is particularly valuable because primary sulfonamides are key intermediates that can be further alkylated or arylated to produce a diverse library of secondary and tertiary sulfonamides. researchgate.net

Its application extends to the synthesis of conformationally constrained inhibitors of enzymes, such as those required for siderophore biosynthesis. nih.gov For example, it has been used to prepare chromone, quinolone, and benzoxazinone (B8607429) sulfonamide derivatives designed as enzyme inhibitors. nih.gov The synthesis often involves the reaction of this compound with an appropriate amine or other nucleophilic partner, followed by subsequent cyclization or modification steps to yield the final bioactive molecule. nih.gov

The development of one-pot syntheses utilizing this reagent highlights its efficiency. For instance, it can be used to convert aromatic acids into sulfonamide derivatives in a single pot, avoiding the need to isolate intermediate sulfonyl chlorides. researchgate.net This streamlined approach is highly desirable in medicinal chemistry for the rapid generation of compound libraries for screening. Furthermore, electrochemical methods have been developed for the oxidative coupling of amines and thiols to produce sulfonamides, offering an environmentally benign alternative to traditional methods. acs.org

Table 2: Application in the Synthesis of Pharmaceutically Relevant Sulfonamides

Application AreaSynthetic StrategyResulting Compounds/IntermediatesReference
Enzyme Inhibitors Sulfamoylation of heterocyclic precursors.Chromone- and quinolone-3-sulfonamide nucleosides. nih.gov
General Sulfonamide Synthesis Electrophilic sulfamoylation of amines and other nucleophiles.N-Boc protected sulfamates, sulfamides, and sulfonamides. enamine.net
One-Pot Synthesis In-situ generation of sulfonylcarbamate for aminosulfonylation.Primary aryl sulfonamides from electron-rich arenes. st-andrews.ac.uk
Anticancer Agent Synthesis Used in the development of alkylating agents.Intermediates for compounds with potential antitumor activity.

Advanced Analytical and Spectroscopic Characterization of Tert Butyl Chlorosulfonylcarbamate Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including tert-butyl chlorosulfonylcarbamate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

High-Resolution ¹H NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is characteristically simple, showing a prominent singlet for the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region of the spectrum, around δ 1.45 ppm. jocpr.com The chemical shift can vary slightly depending on the solvent and the specific derivative. sigmaaldrich.com For instance, in derivatives where the chlorosulfonyl group has reacted, the chemical environment of the tert-butyl protons may change, leading to shifts in their resonance frequency. jocpr.comresearchgate.net The integration of this peak relative to other signals in the spectrum of a reaction product provides quantitative information about the retention of the tert-butoxycarbonyl (Boc) protecting group.

In more complex derivatives, such as those where the sulfonyl chloride has been substituted by an amine, additional signals appear in the ¹H NMR spectrum. For example, in tert-butyl (1-phenyl)aminosulfonylcarbamate, a multiplet corresponding to the aromatic protons is observed between δ 7.25 and 7.50 ppm. jocpr.com Similarly, for tert-butyl (benzyl)aminosulfonylcarbamate, a multiplet for the aromatic protons is seen between δ 7.20 and 7.55 ppm, along with a multiplet for the benzylic methylene (B1212753) protons at δ 3.65 ppm. jocpr.com The presence and splitting patterns of these signals provide definitive evidence for the successful incorporation of the respective amine moieties.

Table 1: Representative ¹H NMR Data for this compound and Derivatives

CompoundFunctional GroupChemical Shift (δ ppm)Multiplicity
This compoundtert-butyl~1.45 Singlet
Tert-butyl (1-phenyl)aminosulfonylcarbamateAromatic H7.25-7.50 jocpr.comMultiplet
tert-butyl1.45 jocpr.comSinglet
Tert-butyl (benzyl)aminosulfonylcarbamateAromatic H7.20-7.55 jocpr.comMultiplet
CH₂-Ar3.65 jocpr.comMultiplet
tert-butyl1.45 jocpr.comSinglet
Tert-butyl (3-fluorophenyl)aminosulfonylcarbamateNH10.52 jocpr.comSinglet
Aromatic H6.75-7.55 jocpr.comMultiplet
tert-butyl1.35 jocpr.comSinglet

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound derivatives, each unique carbon atom gives a distinct signal. ceitec.cz The tert-butyl group itself gives rise to two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. nanalysis.com For example, in tert-butyl (1-phenyl)aminosulfonylcarbamate, the quaternary carbon of the tert-butyl group appears at δ 84.16 ppm, and the methyl carbons resonate at δ 27.28 ppm. jocpr.com The carbonyl carbon of the carbamate (B1207046) group is also a key diagnostic peak, typically found in the range of δ 149-153 ppm. jocpr.com

The chemical shifts of aromatic and other carbons in the substituent group provide further structural confirmation. bhu.ac.in For instance, in tert-butyl (1-phenyl)aminosulfonylcarbamate, the aromatic carbons exhibit signals at δ 122.86, 126.61, 129.48, and 135.77 ppm. jocpr.com In the case of tert-butyl (4-methoxyphenyl)aminosulfonylcarbamate, the presence of the methoxy (B1213986) group is confirmed by a signal at δ 55.50 ppm, in addition to the aromatic carbon signals. jocpr.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

CompoundCarbon AtomChemical Shift (δ ppm)
Tert-butyl (1-phenyl)aminosulfonylcarbamateCarbonyl149.89 jocpr.com
Aromatic135.77, 129.48, 126.61, 122.86 jocpr.com
Quaternary (tert-butyl)84.16 jocpr.com
Methyl (tert-butyl)27.28 jocpr.com
Tert-butyl (benzyl)aminosulfonylcarbamateCarbonyl149.89 jocpr.com
Aromatic135.77, 129.48, 126.61, 122.86 jocpr.com
Benzylic43.6 jocpr.com
Quaternary (tert-butyl)84.16 jocpr.com
Methyl (tert-butyl)27.28 jocpr.com
Tert-butyl (3-fluorophenyl)aminosulfonylcarbamateCarbonyl164 jocpr.com
Aromatic156, 141, 131, 112, 110, 100 jocpr.com
Quaternary (tert-butyl)75 jocpr.com
Methyl (tert-butyl)30.2 jocpr.com

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR)

For more complex structures or for unambiguous assignment of ¹H and ¹³C signals, advanced NMR techniques are employed. beilstein-journals.org Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. nanalysis.com HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings (typically over two or three bonds), helping to piece together the molecular framework. ceitec.cznanalysis.com These techniques are invaluable for assigning the specific protons and carbons in substituted derivatives of this compound. huji.ac.il

For derivatives containing fluorine, ¹⁹F NMR spectroscopy is an essential tool. aiinmr.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a highly informative technique. dss.go.thnih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed information about the position and substitution pattern of fluorine atoms in the molecule. aiinmr.comcasc4de.eu For example, in tert-butyl (3-fluorophenyl)aminosulfonylcarbamate, the ¹⁹F NMR spectrum would show a signal characteristic of a fluorine atom on an aromatic ring, with its specific chemical shift and coupling to neighboring protons confirming its location. jocpr.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de For this compound and its derivatives, high-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula with high accuracy. For the parent compound, the calculated m/z for [M+H]⁺ is 216.0097, which closely matches the observed values. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often detecting the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. jocpr.com In the analysis of reaction products, the mass of the resulting molecule provides direct evidence of the successful reaction. For example, the reaction of this compound with an amine R-NH₂ would result in a product with a molecular weight corresponding to the addition of the R-NH- group and the loss of HCl.

Fragmentation analysis can provide further structural details. Under certain MS conditions, the molecule will break apart in a predictable manner. For compounds containing a tert-butyl group, a characteristic loss of a tert-butyl cation (m/z 57) or isobutylene (B52900) (56 Da) is often observed. libretexts.org The fragmentation pattern of the substituent group can also be diagnostic, helping to confirm its structure. uni-saarland.de

Table 3: High-Resolution Mass Spectrometry Data

CompoundFormulaCalculated m/zObserved m/zIon
This compoundC₅H₁₀ClNO₄S215.0019 nih.gov-[M]
Tert-butyl (1-phenyl)aminosulfonylcarbamateC₁₁H₁₆N₂O₄S273.0885 jocpr.com273 [M+H]⁺ jocpr.com[M+H]⁺
Tert-butyl (benzyl)aminosulfonylcarbamateC₁₂H₁₈N₂O₄S287.1041 jocpr.com287 [M+H]⁺ jocpr.com[M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.ukbellevuecollege.edu The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. wiley.com

Key vibrational frequencies for these compounds include:

N-H stretch: For the carbamate and sulfonamide groups, N-H stretching vibrations typically appear in the region of 3200-3500 cm⁻¹. In some derivatives, two distinct N-H bands may be observed. jocpr.com

C=O stretch: The carbonyl group of the carbamate gives a strong absorption band, usually in the range of 1700-1750 cm⁻¹. jocpr.com

S=O stretch: The sulfonyl group exhibits two characteristic strong stretching bands, one asymmetric and one symmetric, typically found in the ranges of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively. jocpr.com

C-H stretch: The C-H stretching vibrations of the tert-butyl group are observed just below 3000 cm⁻¹. wiley.com

C-O stretch: The C-O stretching of the carbamate is typically in the 1200-1300 cm⁻¹ region.

The presence and positions of these bands provide strong evidence for the key functional groups in the molecule. docbrown.info For example, in the IR spectrum of tert-butyl (benzyl)aminosulfonylcarbamate, characteristic peaks are observed at 1718 cm⁻¹ (C=O), 3447 and 3268.5 cm⁻¹ (N-H), and 1358.2 and 1151.1 cm⁻¹ (SO₂). jocpr.com

Table 4: Characteristic Infrared Absorption Frequencies

Functional GroupVibration TypeWavenumber (cm⁻¹)
N-H (Carbamate/Sulfonamide)Stretch3200-3500 jocpr.com
C=O (Carbamate)Stretch1700-1750 jocpr.com
S=O (Sulfonyl)Asymmetric Stretch1340-1380 jocpr.com
S=O (Sulfonyl)Symmetric Stretch1150-1190 jocpr.com
C-H (Alkyl)Stretch<3000 wiley.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry. mdpi.com For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can unequivocally confirm the molecular structure and reveal details about the solid-state packing. arkat-usa.orggoettingen-research-online.de

The crystal structure would show the precise arrangement of the tert-butyl group, the carbamate linkage, the sulfonyl group, and any substituents. This technique is particularly valuable for resolving any ambiguities that may remain after analysis by other spectroscopic methods. For example, in cases where multiple isomers could be formed in a reaction, X-ray crystallography can identify the exact isomer that has crystallized. arkat-usa.org The solid-state structure also provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. uou.ac.in

While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the ultimate proof of structure. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation of Products

Chromatographic methods are indispensable tools in synthetic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of product purity, as well as for the isolation of target compounds from complex reaction mixtures. In the context of this compound and its derivatives, a suite of chromatographic techniques, including Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are routinely employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and versatile technique used primarily for qualitatively monitoring the progress of chemical reactions. wisc.edusigmaaldrich.com It allows chemists to track the consumption of starting materials and the formation of products. wisc.edurochester.edu The principle of TLC involves spotting a sample onto a stationary phase (commonly silica (B1680970) gel on a plate) and developing it with a mobile phase (a solvent or solvent mixture). Compounds separate based on their differential partitioning between the stationary and mobile phases, which is influenced by their polarity. wisc.edu

In a typical setup for monitoring reactions involving this compound derivatives, three lanes are spotted on a single TLC plate: the starting material, a "cospot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu The cospot is crucial for confirming the identity of the starting material spot in the reaction lane, especially when the product and reactant have similar retention factors (Rf). rochester.edu The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. sigmaaldrich.com Non-polar compounds generally have higher Rf values, while polar compounds travel shorter distances, resulting in lower Rf values. wisc.edu

Visualization of the separated spots is achieved using UV light for UV-active compounds or by dipping the plate into a chemical stain (e.g., potassium permanganate, phosphomolybdic acid) followed by heating. rochester.edu The selection of an appropriate solvent system (eluent) is critical; a good starting point is a system that places the starting material at an Rf of approximately 0.3 to 0.4. rochester.edu

The following table provides examples of Rf values for various derivatives related to this compound chemistry.

CompoundStationary PhaseMobile Phase (Eluent)Rf Value
N-Boc-2-[2-hydroxy-2-phenylethyl]benzenesulfonamideSilica GelHeptane/Ethyl Acetate (B1210297) (4:1)0.39
N-Boc-2-[2-(4-chlorophenyl)-2-hydroxyethyl]benzenesulfonamideSilica GelCyclohexane/Ethyl Acetate (4:1)0.15
4-chloro-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-oneSilica GelEthyl Acetate/Petroleum Ether (50:50)0.42
N-tert-butoxycarbonyl-3-chloro-3-(4-methylphenyl)-5-fluoro-2-oxindoleSilica GelEthyl Acetate/Petroleum Ether (10:90)0.61
1-(4-(1H-imidazol-1-ylmethyl)benzyl)-2-isobutyl-1H-benzo[d]imidazoleSilica GelMethanol/Dichloromethane (B109758) (1:9)0.24, 0.32

Table 1: Representative Rf values for this compound derivatives and related products on TLC. Data sourced from ru.nlnih.govrsc.orgnih.gov.

Column Chromatography

For the preparative isolation and purification of reaction products, column chromatography is the most widely used technique. doi.org This method operates on the same principles as TLC but on a much larger scale, using a glass column packed with a stationary phase, typically silica gel (e.g., 60-120 or 100-200 mesh). sigmaaldrich.comru.nl The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through, allowing for the separation of components into fractions.

Flash chromatography, a variation that uses pressure to accelerate solvent flow, is frequently used to purify derivatives of this compound, such as N-Boc-sulfonamides. The choice of eluent, often a gradient of solvents, is critical for achieving good separation. Common solvent systems include mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. rsc.orgclockss.org For instance, the purification of N-Boc-2-[2-(4-fluorophenyl)-2-hydroxyethyl]benzenesulfonamide is achieved using a 15% ethyl acetate in hexane (B92381) mixture. clockss.org In another example, purification of azasugar-sulfonamide conjugates required a gradient eluent system of dichloromethane, methanol, and ammonium (B1175870) hydroxide. d-nb.info

The table below summarizes typical conditions used for the column chromatographic purification of various products derived from reactions involving this compound or its analogs.

Product/Derivative ClassStationary PhaseEluent System (Mobile Phase)
N-Boc-sulfonamidesSilica GelHeptane/Ethyl Acetate (6:1)
Indazole-sulfonamidesSilica GelHexane/Dichloromethane (5:5, v/v)
2-Aryl Indoles from N-Sulfonyl IndolesSilica GelCyclohexane/Ethyl Acetate (9:1)
N-Boc-2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzenesulfonamideSilica GelEthyl Acetate/Hexane (25%)
Azasugar-sulfonamide conjugatesSilica GelDichloromethane/Methanol/NH4OH (gradient)
tert-Butyl methylsulfonylcarbamateSilica GelEthyl Acetate/Hexane (25-75% gradient)

Table 2: Examples of column chromatography conditions for the isolation of this compound derivatives. Data sourced from ru.nlnih.govclockss.orgd-nb.infomdpi.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds. It is particularly valuable for assessing the purity of final products with high accuracy. research-solution.com For instance, the purity of this compound itself is often specified as ≥98.5% as determined by HPLC. nbinno.com

In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of mildly polar to apolar substances. nbinno.com Detection is often performed using a UV detector; for example, HPLC analysis of certain derivatives has been carried out with detection at a wavelength (λmax) of 220 nm. doi.org The technique provides data on peak purity, which is a key requirement for the validation of chromatographic methods in pharmaceutical analysis. research-solution.com While detailed HPLC methods for every derivative are proprietary or specific to the research, its application is standard for final purity verification.

Gas Chromatography (GC)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. obrnutafaza.hr Due to the polar nature and low volatility of many derivatives of this compound (e.g., sulfonamides, carbamates), direct analysis by GC is often challenging. sigmaaldrich.com These compounds typically require a chemical modification step known as derivatization to increase their volatility and thermal stability. obrnutafaza.hrcolostate.edu

Derivatization involves replacing active hydrogens in polar functional groups (like -OH, -NH, -COOH) with nonpolar moieties. sigmaaldrich.com Silylation is a common derivatization method where an active hydrogen is replaced by an alkylsilyl group. obrnutafaza.hr A particularly useful reagent for this purpose is N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are significantly more stable against hydrolysis than other silyl (B83357) derivatives and produce easily interpretable mass spectra when GC is coupled with Mass Spectrometry (GC-MS). research-solution.comsigmaaldrich.com This makes GC-MS a powerful tool for identifying reaction byproducts or analyzing the structure of reaction products after appropriate derivatization.

Theoretical and Computational Chemistry Studies of Tert Butyl Chlorosulfonylcarbamate and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. whiterose.ac.uk It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex systems. whiterose.ac.uk DFT calculations are used to map out the potential energy surface (PES) of a reaction, identifying the lowest energy paths from reactants to products. This involves optimizing the geometries of all relevant species, including reactants, intermediates, transition states, and products.

In the context of tert-butyl chlorosulfonylcarbamate, DFT is instrumental in understanding its key reactions, such as the aminosulfonylation of electron-rich arenes. This reaction is proposed to proceed through an in-situ generated tert-butyl sulfonylcarbamate intermediate. st-andrews.ac.uk DFT calculations can model the formation of this intermediate from this compound and a base, and its subsequent electrophilic attack on an aromatic ring. A recent mechanistic study on a related N-sulfonyl carbamate (B1207046) in a glycosylation reaction successfully used DFT to locate a plausible pathway, initiated by a proton transfer to form an intermediate ion pair. chemrxiv.org This highlights the capability of DFT to unravel complex, multi-step processes.

The selection of an appropriate functional and basis set is critical for obtaining reliable results. A variety of functionals are available, each with different strengths. For mechanistic studies of organic reactions, hybrid meta-GGA functionals are often recommended. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Reaction Mechanism Studies

ComponentExamplesDescription
Functionals B3LYP, M06-2X, ωB97X-DApproximations for the exchange-correlation energy. Hybrid functionals like B3LYP incorporate a portion of exact Hartree-Fock exchange. M06-2X is often favored for main-group thermochemistry and kinetics. ωB97X-D includes long-range corrections, which are important for non-covalent interactions.
Basis Sets 6-31G(d), 6-311+G(d,p), def2-TZVPMathematical functions used to build molecular orbitals. Pople-style basis sets like 6-31G(d) are common. Adding polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing charged or lone-pair-containing species. The def2 series by Ahlrichs is also widely used and robust.
Solvation Models PCM, SMDUsed to simulate the effect of a solvent on the reaction. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are implicit models that treat the solvent as a continuous medium, which is computationally efficient.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. numberanalytics.com Locating and characterizing the TS is fundamental to understanding reaction kinetics. Computationally, a genuine transition state structure must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond formation or cleavage). numberanalytics.com

For reactions involving this compound, a key transition state would be that of the nucleophilic attack on the electrophilic sulfur atom. For example, in the reaction with an amine or alcohol, the TS would feature a partially formed bond between the nucleophile and the sulfur, and a partially broken S-Cl bond. In a DFT study of a related sulfonyl carbamate, the transition state for proton transfer was characterized by an elongated N-H bond and a newly forming N-H bond with the acceptor atom. chemrxiv.org Similarly, in the aminosulfonylation of arenes, DFT calculations would be used to locate the transition state for the electrophilic attack of the intermediate sulfonylcarbamate on the aromatic ring, providing insight into the regioselectivity of the reaction. researchgate.net

Molecular Modeling and Conformational Analysis of the Sulfonylcarbamate Moiety

The sulfonylcarbamate moiety in this compound has several rotatable bonds that define its conformational landscape, primarily the S-N, N-C, and C-O(tBu) bonds. The bulky tert-butyl group exerts a significant steric influence, meaning it will prefer positions that minimize repulsive interactions with other parts of the molecule. Conformational searches, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of low-energy structures, can identify the most stable conformers. For a related system, cis-1,4-di-tert-butyl-cyclohexane, computational analysis showed that the molecule adopts a twisted boat conformation to alleviate the severe steric strain that would exist in a standard chair form, reducing the steric energy by over 20-fold.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription of Rotation
τ1Cl-S-N-CRotation around the sulfur-nitrogen bond, determining the orientation of the carbamate group relative to the S-Cl and S=O bonds.
τ2S-N-C=ORotation around the nitrogen-carbon bond, influencing the planarity of the carbamate unit and potential for conjugation.
τ3N-C-O-C(tBu)Rotation around the ester C-O bond, positioning the bulky tert-butyl group.

The analysis would likely reveal that the lowest energy conformers arrange the bulky tert-butyl group away from the sulfonyl portion of the molecule and that the atoms around the N-C bond prefer a planar or near-planar arrangement to maximize resonance stabilization of the carbamate group.

Valence Bond Theory Applications in Chemical Bonding Analysis

Valence Bond (VB) theory describes chemical bonding through the overlap of atomic orbitals. While modern quantitative computational studies predominantly use Molecular Orbital (MO) theory or DFT, VB theory provides a powerful qualitative framework for understanding the nature of chemical bonds.

In this compound, the central sulfur atom is bonded to two oxygen atoms, a nitrogen atom, and a chlorine atom. The traditional VB description for a sulfonyl group involves an sp³ hybridized sulfur atom forming four sigma (σ) bonds. To account for the double bonds to oxygen (S=O) and satisfy the octet rule, this older model invoked the participation of sulfur's 3d-orbitals to form pi (π) bonds.

However, modern computational analyses, such as Natural Bond Orbital (NBO) analysis, challenge this view. acs.orgacs.org These studies suggest that d-orbital participation is minimal. The bonding is better described as highly polarized single covalent bonds (S⁺-O⁻) augmented by hyperconjugation. acs.orgacs.org In this model, the sulfur atom is sp³ hybridized and forms four σ bonds. The S=O "double bond" character arises from a combination of the strong polar σ bond and p-π bonding, specifically through donation of electron density from the oxygen lone pair p-orbitals into empty σ* (antibonding) orbitals of the adjacent sulfur-substituent bonds (e.g., n(O) → σ*(S-Cl)). acs.org This model avoids violating the octet rule and is supported by both computational evidence and experimental X-ray crystallographic data on related sulfonyl compounds. acs.org

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, guiding synthetic planning. nih.gov For this compound, these methods can identify the most reactive sites and predict the outcome of reactions.

Key indicators of reactivity are derived from the molecule's electronic structure. The sulfonyl group is known to be strongly electron-withdrawing, more so than a carbonyl group. fiveable.meresearchgate.net This makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity can be visualized and quantified using several computational descriptors:

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. For this compound, the MEP map would show a strong positive potential (typically colored blue) around the sulfur atom, confirming it as the primary site for nucleophilic attack. It would also show negative potential (red) around the oxygen atoms.

Frontier Molecular Orbitals (FMO): According to FMO theory, reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In this compound, the LUMO is expected to be centered on the sulfonyl group, likely having significant σ*(S-Cl) character, indicating that nucleophilic attack leads to the cleavage of the sulfur-chlorine bond. The energy of the LUMO and the HOMO-LUMO gap can be used as general indicators of the molecule's reactivity. tandfonline.com

Calculated Atomic Charges: Calculating the partial atomic charges (e.g., using Mulliken, NBO, or other schemes) provides another measure of electrophilicity. The sulfur atom in this compound would carry a significant positive partial charge.

These computational tools can be combined with machine learning models or used to parameterize physical organic models to predict reaction outcomes with increasing accuracy, reducing the need for extensive experimental screening. nih.govresearchgate.net

Table 3: Computational Parameters for Predicting Reactivity

ParameterDefinitionApplication to this compound
HOMO/LUMO Energy Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally indicates higher reactivity. Used to compare the overall reactivity of the molecule to others. tandfonline.com
LUMO Distribution The spatial location of the Lowest Unoccupied Molecular Orbital.Identifies the most electrophilic site. For this molecule, the LUMO is localized on the S-Cl bond, predicting this as the site of nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions. Predicts the sulfur atom as the site for nucleophilic attack.
Partial Atomic Charges Calculated charge residing on each atom in the molecule.Quantifies the electrophilicity/nucleophilicity of atoms. The sulfur atom will have a high positive charge.

Future Perspectives and Emerging Research Areas for Tert Butyl Chlorosulfonylcarbamate

Development of Novel Synthetic Applications and Methodologies

The primary focus of emerging research on tert-butyl chlorosulfonylcarbamate is the development of new synthetic applications and methodologies that broaden its scope and efficiency.

A significant area of development is its use in the direct aminosulfonylation of electron-rich (hetero)arenes. chemrxiv.orgrsc.orgst-andrews.ac.uk A recently developed catalyst-free, mild, and practical protocol utilizes this compound in conjunction with diisopropylethylamine to generate a tert-butyl sulfonylcarbamate intermediate in situ. chemrxiv.orgrsc.orgst-andrews.ac.uk This method provides good to excellent yields for a wide range of electron-rich (hetero)arene substrates, offering a significant advantage over traditional chlorosulfonation or oxidative chlorination reactions that often have considerable drawbacks. chemrxiv.orgst-andrews.ac.uk

Furthermore, research is exploring the synthesis of novel N-acylsulfonamides, which are important scaffolds in medicinal chemistry. arabjchem.org A four-step process involving carbamoylation, sulfamoylation, deprotection, and acylation, starting from chlorosulfonyl isocyanate and tert-butanol (B103910) to form the this compound intermediate, has been established. arabjchem.org This methodology allows for the creation of a diverse library of N-acylsulfonamide derivatives for screening as potential antimicrobial agents. arabjchem.org

The synthesis of complex molecules, such as benzothiadiazepines and macrocyclic sulfamides, also benefits from methodologies employing this compound. nih.gov General procedures have been developed for the preparation of N(Boc), N′-sulfamoyl amino acid esters and N-tert-butyloxycarbonyl, N′-alkyl sulfamides, highlighting the reagent's utility in constructing intricate molecular architectures. nih.gov

Synthetic Application Methodology Key Findings Reference
Direct AminosulfonylationIn situ generation of tert-butyl sulfonylcarbamate with diisopropylethylamine.Catalyst-free, mild conditions, good to excellent yields for electron-rich (hetero)arenes. chemrxiv.orgrsc.orgst-andrews.ac.uk
N-Acylsulfonamide SynthesisFour-step sequence: carbamoylation, sulfamoylation, deprotection, acylation.Provides access to diverse N-acylsulfonamide derivatives for biological screening. arabjchem.org
Heterocycle SynthesisPreparation of N(Boc), N′-sulfamoyl amino acid esters and N-tert-butyloxycarbonyl, N′-alkyl sulfamides.Enables the construction of complex molecules like benzothiadiazepines and macrocycles. nih.gov
Sulfonamide Nucleoside SynthesisUsed in the synthesis of conformationally constrained inhibitors of adenylating enzymes.The reagent is crucial for creating key intermediates in the synthesis of potential enzyme inhibitors. nih.gov

Integration into Green Chemistry Protocols and Sustainable Synthesis

A growing trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. This compound is being investigated for its role in developing more sustainable synthetic protocols.

The use of safer and more environmentally benign solvents is another critical area of focus. researchgate.netcarlroth.com Research is ongoing to replace hazardous solvents like dichloromethane (B109758), which is commonly used in reactions with this compound, with greener alternatives. arabjchem.orgnih.gov The exploration of solvent-free reaction conditions is also a promising avenue for making these synthetic routes more sustainable. jocpr.com

Exploration of Catalytic Strategies for Enhanced Reactivity and Selectivity

While some applications of this compound are catalyst-free, there is a significant opportunity to enhance its reactivity and selectivity through the development of novel catalytic strategies.

Recent research has demonstrated the use of copper-catalyzed reactions for the direct sulfonamidation of N,N-dimethylformamide, a process that avoids the need for external acids or bases and proceeds rapidly. researchgate.net Although this example does not directly involve this compound, it points towards the potential of using transition metal catalysts to activate C-H bonds for sulfonamidation, a strategy that could be adapted for reactions with this reagent.

The development of bifunctional sulfonamide organocatalysts, which act as hydrogen-bonding catalysts, has proven effective in various asymmetric reactions. researchgate.net Exploring the use of such catalysts in reactions involving this compound could lead to the development of highly enantioselective synthetic methods.

Furthermore, palladium-catalyzed reactions involving the insertion of sulfur dioxide are an active area of research for the synthesis of sulfonamides. rsc.org While current studies focus on other sulfur sources, the principles could potentially be applied to develop novel palladium-catalyzed cross-coupling reactions involving this compound or its derivatives.

Catalytic Strategy Potential Application with this compound Anticipated Benefits Reference
Transition Metal Catalysis (e.g., Copper, Palladium)C-H activation for direct aminosulfonylation; Cross-coupling reactions.Increased reactivity, broader substrate scope, novel bond formations. rsc.orgresearchgate.net
OrganocatalysisAsymmetric synthesis using bifunctional sulfonamide catalysts.High enantioselectivity in the synthesis of chiral sulfonamides. researchgate.net
Photoredox CatalysisRadical-based transformations for the synthesis of sulfonamides.Mild reaction conditions, access to novel reaction pathways. rsc.org

Adaptations for Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. beilstein-journals.orgrsc.org this compound is a prime candidate for adaptation to these modern synthetic technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.com The synthesis of various compounds, including active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry, often with significant improvements over traditional batch processes. scielo.brresearchgate.net The in situ generation of reactive intermediates like this compound is particularly well-suited for flow systems, as it minimizes the handling of potentially unstable compounds.

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate reaction optimization and the discovery of new synthetic routes. rsc.org By digitizing the synthesis process, researchers can efficiently screen a wide range of reaction conditions and substrates. The development of automated flow systems for reactions involving this compound would enable high-throughput synthesis of sulfonamide libraries for drug discovery and other applications.

The combination of flow chemistry and automation has the potential to revolutionize the way syntheses with this compound are performed, making them more efficient, safer, and more sustainable. beilstein-journals.orgrsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.